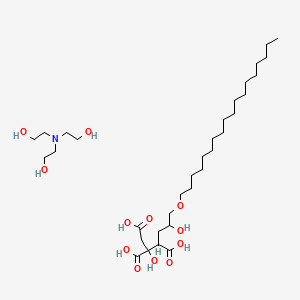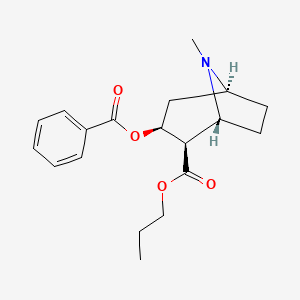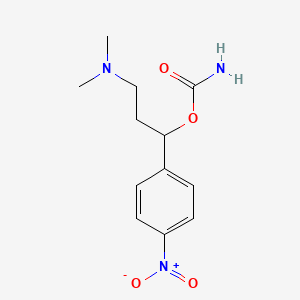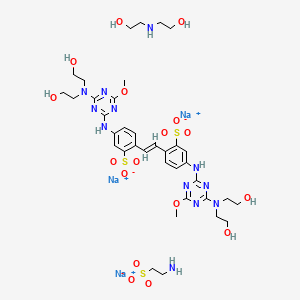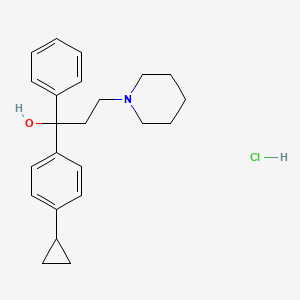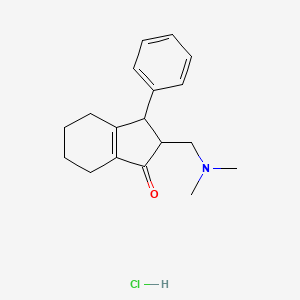
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a tetrahydroindanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroindanone Core: This can be achieved through a Friedel-Crafts acylation reaction where a phenyl group is introduced to a cyclohexanone derivative.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the dimethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroindanone core, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the tetrahydroindanone core.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl group and tetrahydroindanone core contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Dimethylamino)methyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2-((Dimethylamino)methyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
2-((Dimethylamino)methyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, such as the tetrahydroindanone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88364-29-8 |
|---|---|
Formule moléculaire |
C18H24ClNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20;/h3-5,8-9,16-17H,6-7,10-12H2,1-2H3;1H |
Clé InChI |
XNLXABFSGUJNGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C(C2=C(C1=O)CCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


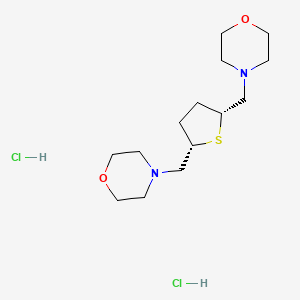
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

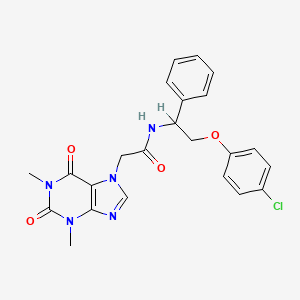
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)

